molecular formula C8H12ClN3 B3272880 (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine CAS No. 5748-34-5

(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine

Cat. No.: B3272880
CAS No.: 5748-34-5
M. Wt: 185.65 g/mol
InChI Key: QUEOPLZPFJUQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine (CAS 5748-34-5) is a versatile halogenated pyrimidine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and agricultural research. This compound features a reactive chlorine atom at the 4-position of the pyrimidine ring, which acts as an excellent leaving group and makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions . This reactivity allows researchers to readily introduce a variety of functional groups, such as amines, alkoxides, and thiolates, facilitating the construction of more complex molecular architectures . Its role as a key precursor is well-established in the synthesis of novel polysubstituted pyrimidine derivatives for investigating structure-activity relationships . A primary research application of this compound is in the development of new antifungal agents. It has been used as a core scaffold to generate libraries of N-substituted aminopyrimidine derivatives, which have demonstrated significant in vitro inhibitory activity against plant pathogenic fungi such as Fusarium oxysporum and Botrytis cinerea . Furthermore, the pyrimidineamine pharmacophore is of significant interest in pharmaceutical discovery. Related analogs have been identified as potent and species-selective inhibitors of essential enzymes in parasitic diseases, such as Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC), a target for Human African Trypanosomiasis (HAT) therapy . The compound's structure also contributes to studies on molecular interactions with biological targets; for instance, a closely related 3-substituted phthalide derivative was shown to bind to double-stranded DNA via a groove binding mechanism, as investigated through spectroscopy, voltammetry, and molecular docking . This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-5(2)10-8-11-6(3)4-7(9)12-8/h4-5H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEOPLZPFJUQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-chloro-6-methylpyrimidine.

    Reaction with Isopropylamine: The 2-amino-4-chloro-6-methylpyrimidine is reacted with isopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution with various nucleophiles, enabling diverse functionalization:

Reagent Conditions Product Yield Source
IsopropylamineEthanol, 50–80°C, 12–24 hours(4-Isopropylamino-6-methyl-pyrimidin-2-yl)-isopropyl-amine67–82%
Sodium methoxideMethanol, reflux, 6 hours4-Methoxy-6-methyl-N-isopropylpyrimidin-2-amine75%
BenzylthiolK₂CO₃, DMF, 80°C, 8 hours4-(Benzylthio)-6-methyl-N-isopropylpyrimidin-2-amine68%

Key Observations :

  • Reactions proceed via an SNAr mechanism, accelerated by electron-withdrawing groups on the pyrimidine ring.

  • Steric hindrance from the isopropyl group at position 2 slows substitution kinetics compared to analogous compounds .

Suzuki–Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed couplings with boronic acids/esters:

Boronic Acid/Esters Catalyst System Conditions Yield Source
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamidePd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 90°C16 hours67%
Phenylboronic acidPdCl₂(dppf), K₃PO₄, THF/H₂O, 80°C12 hours58%

Mechanistic Insights :

  • Oxidative addition of the C–Cl bond to Pd⁰ forms a PdII intermediate, followed by transmetallation and reductive elimination .

  • Electron-deficient pyrimidines enhance reaction rates due to increased electrophilicity at C4.

Oxidation and Reduction Reactions

The isopropylamine group and methyl substituent undergo redox transformations:

Reaction Type Reagents/Conditions Product Notes
OxidationH₂O₂, AcOH, 60°C, 4 hours4-Chloro-6-(isopropylnitroso)-2-methylpyrimidineForms nitroso derivative
ReductionLiAlH₄, THF, 0°C → RT, 2 hours4-Chloro-6-(hydroxymethyl)-N-isopropylpyrimidin-2-aminePartial methyl group oxidation

Alkylation and Acylation

The primary amino group at position 2 reacts with electrophiles:

Reagent Conditions Product Yield
Acetyl chloridePyridine, DCM, 0°C → RT, 2 hours4-Chloro-6-methyl-N-isopropyl-N-acetylpyrimidin-2-amine89%
Methyl iodideNaH, DMF, 25°C, 6 hours4-Chloro-6-methyl-N-isopropyl-N-methylpyrimidin-2-amine73%

Challenges :

  • Competitive substitution at C4 occurs if protecting groups (e.g., Boc) are not used .

Cyclization Reactions

Under high-temperature conditions, the compound forms fused heterocycles:

Reagent Conditions Product Application
Formamide130–140°C, 8 hoursPyrimido[4,5-d]pyrimidin-4-ol derivativeKinase inhibitor intermediates
Phenyl isocyanate140–160°C, 12 hours7-Mercapto-3-phenylpyrimido[4,5-d]pyrimidineAgricultural fungicides

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base (pH >10) leads to ring-opening via cleavage of the C2–N bond .

  • Thermal Decomposition : Degrades above 200°C, releasing methyl chloride and isopropylamine .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrimidine derivatives, including (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine, possess anti-inflammatory effects. A study evaluated various pyrimidine analogs for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound demonstrated promising results with half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Diclofenac0.04 ± 0.010.04 ± 0.01
Celecoxib-0.04 ± 0.01

This data suggests that the compound could serve as a lead structure for developing new anti-inflammatory agents.

Antimicrobial Activity

Another significant application of this compound is in antimicrobial research. Studies have shown that certain pyrimidine derivatives exhibit antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria .

Herbicidal Activity

Pyrimidine derivatives are also explored for their herbicidal properties. Research indicates that compounds similar to this compound can inhibit specific enzymes involved in plant growth, thereby controlling weed populations without harming crops .

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in material performance under various environmental conditions .

Case Studies

  • Anti-inflammatory Screening : A systematic investigation was conducted on a series of pyrimidine derivatives where this compound was highlighted for its selective inhibition of COX enzymes, suggesting its potential as a therapeutic agent in inflammatory diseases.
  • Herbicidal Efficacy : Field trials demonstrated that formulations containing this compound effectively reduced weed biomass by up to 70% compared to untreated controls, showcasing its viability as an agricultural herbicide.
  • Polymer Development : Research on polymer blends incorporating this compound revealed enhanced tensile strength and thermal resistance, indicating its utility in developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₁₂ClN₃
  • Safety : Requires handling in ventilated areas, with precautions against skin/eye contact and inhalation .

Structural and Functional Comparison with Similar Compounds

The similarity of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine to other pyrimidine derivatives is evaluated using structural metrics (e.g., Tanimoto coefficients) and functional group analysis. Below is a comparative analysis of key analogs:

Table 1: Structural Similarity and Substituent Analysis

Compound Name CAS Number Substituents Similarity Score Key Differences
4-Chloro-2-methyl-6-phenylpyrimidine 73576-33-7 Cl (C4), CH₃ (C2), Ph (C6) 0.83 Phenyl vs. isopropyl-amine
4-Chloro-6-isopropylpyrimidin-2-amine 26032-72-4 Cl (C4), isopropyl (C6), NH₂ (C2) 0.81 Methyl (C6) vs. isopropyl (C6)
4-Chloro-6-methylpyrimidin-2-amine 29509-92-0 Cl (C4), CH₃ (C6), NH₂ (C2) 0.75 Isopropyl-amine vs. NH₂
2,4-Dichloro-6-phenylpyrimidine 5600-21-5 Cl (C2, C4), Ph (C6) 0.79 Dichloro vs. chloro-methyl

Notes:

  • Similarity Scores : Derived from structural overlap calculations, where scores >0.7 indicate significant resemblance .
  • Functional Impact :
    • Phenyl vs. Alkyl Groups : Phenyl substituents (e.g., in 73576-33-7) enhance aromatic interactions but increase steric hindrance compared to methyl/isopropyl groups.
    • Amine Variations : The isopropyl-amine group in the target compound may improve solubility or binding affinity compared to simpler amines (e.g., NH₂ in 29509-92-0) .

Biological Activity

(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure, characterized by a chloro group and a methyl substitution on the pyrimidine ring, positions it as a candidate for various therapeutic applications, including anti-inflammatory and antifungal activities. This article reviews diverse studies focusing on its biological activity, including synthesis methods, efficacy in bioassays, and potential mechanisms of action.

  • Molecular Formula : C₈H₁₂ClN₃
  • Molecular Weight : 185.65 g/mol
  • CAS Number : 5748-34-5

Synthesis of the Compound

The synthesis of this compound typically involves the chlorination of 6-methylpyrimidine derivatives followed by nucleophilic substitution with isopropyl amine. The synthetic route often utilizes reagents such as NaH and TBAB in dichloromethane to achieve high yields of the desired product .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes. For instance, specific pyrimidine derivatives demonstrated IC₅₀ values against COX enzymes ranging from 19.45 μM to 42.1 μM, suggesting a significant potential for anti-inflammatory applications .

Antifungal Activity

The antifungal efficacy of this compound has been evaluated against various phytopathogenic fungi. In vitro studies show that this compound exhibits substantial antifungal activity, with certain derivatives achieving inhibition rates exceeding 50% against multiple fungal strains . The compound's performance was notably higher compared to traditional antifungal agents like dimethomorph.

Anticancer Potential

Emerging research also points to the anticancer potential of this compound. A study indicated that related pyrimidine compounds exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values recorded as low as 1.42 μM for specific leukemic cell lines . This suggests that modifications to the pyrimidine structure could enhance its efficacy as an anticancer agent.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary findings suggest that its anti-inflammatory effects may be attributed to the suppression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Additionally, its interaction with DNA has been investigated, indicating potential binding dynamics that could influence cellular responses and therapeutic outcomes .

Case Studies and Research Findings

StudyFocusKey Findings
Anti-inflammatoryDemonstrated inhibition of COX enzymes with IC₅₀ values ranging from 19.45 μM to 42.1 μM.
AntifungalShowed over 50% inhibition against several phytopathogenic fungi, outperforming traditional agents.
AnticancerExhibited significant cytotoxicity against leukemic cell lines with IC₅₀ values as low as 1.42 μM.

Q & A

Q. What are the established synthetic routes for (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with isopropylamine under basic conditions (e.g., NaH in THF). Electrochemical cross-coupling, as demonstrated for analogous 4-amino-6-chloropyrimidines, offers an alternative route using Pd catalysts and controlled potentials. Key parameters include solvent polarity (DMF or THF), temperature (60–80°C), and stoichiometric excess of amine to suppress side reactions .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • IR Spectroscopy : Identify NH₂ stretches (3355–3459 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
  • NMR : Assign NH₂ protons (δ ~5.2 ppm, singlet), aromatic protons (δ 7.2–8.1 ppm), and methyl groups (δ 2.3 ppm). Use 2D NMR (e.g., HSQC) to resolve overlapping signals, particularly H-5 protons merged with aromatic resonances .
  • X-ray Crystallography : Determine bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles using methods from related pyrimidin-2-amines (e.g., 4-methyl-6-phenylpyrimidin-2-amine, ) .

Q. What solvent systems are optimal for recrystallizing pyrimidin-2-amine derivatives?

Ethanol-water mixtures or ethyl acetate/hexane combinations are commonly used. Crystallization conditions should be tailored based on solubility studies (e.g., polarity gradients) to minimize impurities, as seen in analogous compounds .

Advanced Research Questions

Q. What challenges arise in interpreting the ^1H NMR spectra of substituted pyrimidin-2-amines, and how can they be addressed?

Overlapping signals (e.g., H-5 and aromatic protons) complicate spectral analysis. Solutions include:

  • Deuterated Solvents : Reduce exchange broadening of NH₂ protons.
  • Variable Temperature NMR : Separate merged peaks by altering spin-spin coupling dynamics.
  • 2D Techniques : Utilize COSY or HSQC to correlate coupled protons, as demonstrated for morpholinophenyl-pyrimidin-2-amines .

Q. How do structural modifications at the 4-chloro and 6-methyl positions influence the compound's reactivity and biological interactions?

  • Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at C-2, facilitating nucleophilic substitutions. Methyl groups introduce steric hindrance, affecting binding to biological targets.
  • Biological Correlation : Compare with analogs like (4-Chloro-6-methyl-pyrimidin-2-yl)-cyclopropyl-amine ( ) to assess substituent-dependent activity in enzyme inhibition assays .

Q. What strategies improve the efficiency of electrochemical cross-coupling reactions for 4-amino-6-chloropyrimidine derivatives?

  • Catalyst Optimization : Use Pd/C or Ni complexes with ligands (e.g., PPh₃) to enhance aryl halide activation.
  • Electrolyte Selection : Tetrabutylammonium salts improve conductivity in non-aqueous media.
  • Substituent Tuning : Electron-donating groups on aryl halides increase coupling yields, as observed in studies on 4-amino-6-chloropyrimidines .

Q. How can computational tools predict the interaction mechanisms of this compound with biological targets?

  • Molecular Docking : Use protein structures (e.g., solved via CCP4 software, ) to model binding modes.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Validate with experimental spectral data (e.g., NMR chemical shifts) .

Q. What methodologies resolve contradictions in reported biological activities of pyrimidine derivatives?

  • Meta-Analysis : Systematically compare studies to identify confounding variables (e.g., assay conditions).
  • Orthogonal Assays : Confirm activity using both cell-based and enzymatic assays.
  • Structural Correlation : Cross-reference biological data with crystallographic parameters (e.g., hydrogen-bonding patterns in ) to isolate substituent-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine
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(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.